molecular formula C12H20ClN3O2 B13285923 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

Cat. No.: B13285923
M. Wt: 273.76 g/mol
InChI Key: QRRJZHJCGNFNIN-UHFFFAOYSA-N
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Description

2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound with a molecular formula of C12H20ClN3O2 This compound features a piperazine ring substituted with a pyrrolidin-1-yl group and a chloroacetyl group

Preparation Methods

The synthesis of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of piperazine with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

    2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also features a chloroacetyl group but differs in the structure of the nitrogen-containing ring.

    1-(chloroacetyl)-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine: This compound is closely related but has variations in the substitution pattern on the piperazine ring.

The uniqueness of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.76 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H20ClN3O2/c13-9-11(17)16-7-5-14(6-8-16)10-12(18)15-3-1-2-4-15/h1-10H2

InChI Key

QRRJZHJCGNFNIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CCl

Origin of Product

United States

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